molecular formula C25H32N2OS B7695842 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea CAS No. 2215672-36-7

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea

Cat. No.: B7695842
CAS No.: 2215672-36-7
M. Wt: 408.6 g/mol
InChI Key: WOOYGHMCARWGEX-UHFFFAOYSA-N
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Description

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea is an organic compound that features a thiourea functional group

Properties

IUPAC Name

1-[3-(4-tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2OS/c1-25(2,3)20-15-13-18(14-16-20)23(28)19-9-8-12-22(17-19)27-24(29)26-21-10-6-4-5-7-11-21/h8-9,12-17,21H,4-7,10-11H2,1-3H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOYGHMCARWGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea typically involves the reaction of 4-tert-butylbenzoyl chloride with a suitable thiourea derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic and cycloheptyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors, modulating their function.

Comparison with Similar Compounds

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea can be compared with other thiourea derivatives, such as:

    1-[3-(4-Methylbenzoyl)phenyl]-3-cycloheptylthiourea: Similar structure but with a methyl group instead of a tert-butyl group.

    1-[3-(4-Ethylbenzoyl)phenyl]-3-cycloheptylthiourea: Contains an ethyl group instead of a tert-butyl group.

    1-[3-(4-Isopropylbenzoyl)phenyl]-3-cycloheptylthiourea: Features an isopropyl group in place of the tert-butyl group.

These comparisons highlight the unique structural features of 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea, particularly the presence of the bulky tert-butyl group, which can influence its reactivity and binding properties.

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